(S)-3-n-butylcyclohexanone
Description
Structure
3D Structure
Properties
CAS No. |
72746-41-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3S)-3-butylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h9H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
ORIINXCHZXECLA-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@H]1CCCC(=O)C1 |
Canonical SMILES |
CCCCC1CCCC(=O)C1 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for S 3 N Butylcyclohexanone and Analogous Chiral 3 Alkylcyclohexanones
Asymmetric Construction Strategies
Asymmetric construction focuses on creating the desired stereocenters with high fidelity, employing chiral catalysts or auxiliaries to influence the reaction's stereochemical outcome. These strategies include organocatalytic methods, which use small organic molecules as catalysts, and metal-catalyzed transformations.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to traditional metal-based catalysts. mdpi.com These methods often operate under mild conditions and can provide access to complex chiral molecules from simple precursors. acs.org
Chiral secondary amines, such as proline and its derivatives, are foundational catalysts in organocatalysis. rsc.org They operate by reacting with a ketone or aldehyde to form a nucleophilic enamine intermediate. This activation mode allows for a variety of asymmetric transformations. In the context of cyclohexanone (B45756) synthesis, a chiral secondary amine can catalyze the reaction between a ketone and an α,β-unsaturated aldehyde through a cascade involving iminium and enamine intermediates. princeton.edu This dual activation strategy enables the rapid assembly of stereochemically complex products from simple, achiral starting materials. princeton.edu The catalyst's chirality directs the formation of new stereocenters with high levels of control. This approach has been successfully applied in the total synthesis of various natural products, underscoring its utility and robustness. rsc.org
The general mechanism involves the formation of a chiral enamine from the cyclohexanone substrate and the secondary amine catalyst. This enamine then reacts enantioselectively with an electrophile. Subsequent cyclization and hydrolysis release the chiral product and regenerate the catalyst.
Table 1: Representative Secondary Amine-Catalyzed Reactions for Cyclohexanone Synthesis
| Catalyst | Reactants | Reaction Type | Product | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
|---|---|---|---|---|---|
| Chiral Imidazolidinone | Crotonaldehyde, 5-Hexene-2-one | Organocascade | Substituted Cyclohexane | >99% | - |
To enhance stereocontrol, bifunctional catalysts that combine two distinct catalytic moieties into a single molecule have been developed. Bifunctional amine-squaramide catalysts are a prominent example, integrating a secondary amine unit (for enamine/iminium catalysis) with a squaramide group. researchgate.netdocumentsdelivered.com The squaramide moiety acts as a powerful hydrogen-bond donor, capable of activating the electrophilic partner in a reaction and organizing the transition state through non-covalent interactions. researchgate.net
This dual activation is particularly effective in cascade reactions. For instance, in the synthesis of spiro isoxazolone-cyclohexenimines, a bifunctional squaramide catalyst facilitates a vinylogous Michael addition followed by a cyclization cascade. rsc.org The catalyst can achieve this under very low loading conditions (1 mol%), affording products in good yields and with high enantioselectivities. rsc.org Computational studies have helped elucidate the role of the squaramide group, confirming its contribution to enhancing reactivity and controlling enantioselectivity through specific hydrogen-bonding interactions in the transition state. nih.gov
Table 2: Performance of Bifunctional Amino-Squaramide Catalysts
| Catalyst Type | Reaction | Substrates | Key Feature | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Amine-Squaramide | Vinylogous Michael/Cyclization Cascade | 4-Unsaturated Isoxazol-5-ones, α,α-Dicyanoalkenes | Low catalyst loading (1 mol%) | 51-96% |
| Iminophosphorane-Squaramide | Intramolecular aza-Michael | Urea-linked α,β-unsaturated esters | High functional group tolerance | Good to Excellent |
The Michael addition is a cornerstone carbon-carbon bond-forming reaction used extensively in the synthesis of cyclohexanone derivatives. beilstein-journals.orgresearchgate.netmdpi.com The organocatalytic asymmetric Michael addition of a ketone to a nitroolefin, for example, is a well-established method for creating chiral functionalized cyclohexanones.
Various organocatalysts have been employed to promote this transformation with high stereoselectivity. Pyrrolidine-based bifunctional benzoylthiourea (B1224501) catalysts have been shown to be highly effective for the Michael addition of cyclohexanone to nitroolefins, even when conducted in water. nih.govresearchgate.net These reactions can achieve excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 99% ee). nih.govresearchgate.net The thiourea moiety activates the nitroolefin electrophile through hydrogen bonding, while the pyrrolidine forms a nucleophilic enamine with cyclohexanone, leading to a highly organized, stereodetermining transition state. mdpi.com This dual activation strategy is a common feature of many successful organocatalytic Michael reactions. mdpi.com
Table 3: Organocatalytic Enantioselective Michael Additions for Cyclohexanone Synthesis
| Catalyst | Nucleophile | Electrophile | Solvent | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) |
|---|---|---|---|---|---|---|
| Pyrrolidine-based Benzoylthiourea | Cyclohexanone | Various Nitroolefins | Water | Moderate to Good | up to >99:1 | up to 99 |
| (R,R)-DPEN-based Thiourea | Cycloketones | Nitroalkenes | Water | 88-99 | syn/anti = 9/1 | 76-99 |
Transition metal catalysis provides a powerful and versatile platform for asymmetric synthesis. Palladium, in particular, has been widely used in reactions that can create or differentiate stereocenters with high precision.
Asymmetric desymmetrization is an elegant strategy wherein a prochiral or meso compound, which possesses a plane of symmetry, is transformed into a chiral, non-racemic product. Palladium(II)-catalyzed reactions are well-suited for this purpose. For instance, the enantioselective desymmetrization of polycyclic cyclohexenediones can be achieved with high enantio- and diastereoselectivity. fao.org In these reactions, a chiral palladium catalyst selectively facilitates a conjugate addition to one of the two enantiotopic enone systems, creating multiple contiguous stereocenters in a single step. fao.org
Another powerful application is the oxidative Heck reaction. organic-chemistry.org The desymmetrization of prochiral 4-substituted cyclopentenes with arylboronic acids, catalyzed by a chiral Pd(II)/Pyox ligand system, generates two new stereocenters with excellent diastereo- and enantioselectivity. organic-chemistry.org This concept is transferable to cyclohexene systems. Furthermore, palladium catalysts are effective in the aerobic oxidative dehydrogenation of cyclohexenes to form aromatic compounds, demonstrating the utility of Pd(II) catalysis in manipulating cyclohexene frameworks. nih.gov These methods showcase the ability of palladium catalysis to not only form C-C bonds but also to control complex stereochemical outcomes in the synthesis of chiral cyclic structures.
Table 4: Examples of Palladium-Catalyzed Asymmetric Transformations
| Reaction Type | Catalyst System | Substrate | Key Outcome | Stereoselectivity |
|---|---|---|---|---|
| Oxidative Desymmetrization | Pd(II) / Chiral Ligand | Polycyclic Cyclohexenediones | Enantioselective conjugate addition | High ee and dr |
| Oxidative Heck Reaction | Pd(TFA)₂ / Chiral Pyox Ligand | 4-Substituted Cyclopentenes | Desymmetrization, creation of two stereocenters | Excellent ee and dr |
Enantioselective Reduction Strategies for Chiral Cyclohexanols and Cyclohexanones
The stereoselective reduction of a carbonyl group is a fundamental transformation in the synthesis of chiral alcohols, which can then be oxidized to the corresponding chiral ketones. The stereochemical outcome of these reductions is governed by the structure of the substrate and the nature of the reducing agent.
The synthesis of polyfunctional, highly substituted cyclohexanones can be achieved through cascade reactions, such as Michael-aldol domino reactions. nih.gov These reactions can generate multiple contiguous stereocenters with high diastereoselectivity. Subsequent reduction of the ketone functionality in these complex cyclohexanone products can proceed with high stereoselectivity. For example, the reduction of a highly substituted cyclohexanone using sodium borohydride can yield the corresponding cyclohexanol as a single diastereomer. nih.gov This high level of selectivity is often directed by the existing stereocenters within the molecule.
In other strategies, cascade double and triple Michael reactions of curcumins with arylidenemalonates have been employed to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org The reduction of these chiral cyclohexanone precursors provides a pathway to specific diastereomers of the corresponding alcohols.
The facial selectivity of hydride addition to the carbonyl group of substituted cyclohexanones is a well-studied phenomenon. acs.org The stereochemical outcome depends on a balance of steric and electronic factors, often explained by models such as the Felkin-Anh model. The size of the nucleophilic hydride reagent plays a crucial role: small nucleophiles (e.g., from Lithium Aluminum Hydride) tend to favor axial attack, leading to the equatorial alcohol, while bulky nucleophiles (e.g., from Lithium tri-tert-butoxyaluminum hydride) preferentially attack from the equatorial face, yielding the axial alcohol. acs.orggatech.edu
For 2-substituted cyclohexanones, the nature of the substituent also influences the stereoselectivity. vu.nl Torsional strain in the transition state is a key factor; axial attack can be disfavored due to steric interactions with the incoming hydride and the axial substituents at the C3 and C5 positions. gatech.edu Computational studies have explored the role of different conformers, such as twist-boat forms, in the reaction pathway, indicating that factors beyond simple steric hindrance can affect the stereoselectivity in ways not easily predicted by general models. acs.org
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Cyclohexanone monooxygenase (CHMO) is a well-studied flavoprotein that catalyzes Baeyer-Villiger oxidations. researchgate.netnih.gov This enzyme converts ketones into the corresponding esters or lactones by inserting an oxygen atom adjacent to the carbonyl group. nih.gov CHMO from various microorganisms, such as Acinetobacter calcoaceticus, accepts a broad range of substrates, including cyclobutanones, cyclopentanones, and cyclohexanones, often producing chiral lactones with high yields and optical purities. researchgate.netacs.org
These enzymatic reactions are known for their excellent regio-, chemo-, and enantioselectivity. nih.govresearchgate.net Besides Baeyer-Villiger oxidations, CHMO can also catalyze the oxidation of heteroatoms and perform epoxidation reactions. nih.govresearchgate.net The ability to produce valuable chiral lactones makes CHMO a useful tool in asymmetric synthesis. researchgate.net While CHMO is the most extensively studied Baeyer-Villiger monooxygenase, its stability can be a limitation for industrial applications, prompting research into more robust enzymes from other sources. researchgate.netnih.gov
Stereoselective Conjugate Addition Reactions to Chiral Cyclohexenones
An alternative strategy for asymmetric synthesis involves using a chiral substrate to direct the stereochemical outcome of a reaction. In this approach, a chiral auxiliary is incorporated into the cyclohexenone starting material.
Asymmetric syntheses of 3-substituted cyclohexanones can be achieved through the stereoselective conjugate addition of organometallic reagents to chiral 2-substituted-2-cyclohexen-1-ones. acs.org In this substrate-controlled approach, a chiral auxiliary is attached at the C2 position of the cyclohexenone ring. This auxiliary directs the incoming nucleophile to one face of the molecule, resulting in a diastereoselective reaction.
For example, a chiral 2-substituted-2-cyclohexen-1-one can be prepared from a benzamide derivative via Birch reduction followed by hydrolysis and olefin migration. acs.org The subsequent conjugate addition of organocuprate reagents occurs with good to excellent diastereoselectivity. acs.orgdocumentsdelivered.com The chiral auxiliary, such as (S)-(+)-2-(methoxymethyl)pyrrolidine, can later be removed to furnish the enantiomerically enriched 3-substituted cyclohexanone. acs.org
The diastereoselectivity of these additions is detailed in the following table:
| Entry | Reagent (R in R₂CuLi) | Diastereomer Ratio (3:4) | Combined Yield (%) |
| 1 | Me | 7.0:1 | 82 |
| 2 | n-Bu | 9.0:1 | 85 |
| 3 | Ph | 12:1 | 78 |
| 4 | Vinyl | 15:1 | 71 |
| 5 | t-Bu | >30:1 | 70 |
Table data adapted from Schultz, A. G., & Harrington, R. E. (1991). Asymmetric Syntheses of 3-Substituted-cyclohexanone Derivatives by Stereoselective Conjugate Addition to Chiral 2-Substituted-2-cyclohexen-1-ones. acs.org
Nucleophile Selection and its Impact on Stereocontrol
The stereoselective synthesis of (S)-3-n-butylcyclohexanone and its analogs often relies on the conjugate addition of nucleophiles to an appropriate α,β-unsaturated cyclohexenone precursor. The choice of the nucleophile is critical as it profoundly influences the stereochemical outcome of the reaction. Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for this transformation due to their propensity for 1,4-addition and their relatively soft nucleophilic character, which minimizes competing 1,2-addition to the carbonyl group. chemistrysteps.comyoutube.com
The stereocontrol in these reactions is dictated by the transition state geometry, which is influenced by factors such as the structure of the organocuprate, the substrate, and the reaction conditions. For the synthesis of 3-alkylcyclohexanones, the addition of a lithium dialkylcuprate to a cyclohexenone proceeds via an enolate intermediate. chemistrysteps.com The stereochemistry of this conjugate addition can differ for various organocopper and organomagnesium derivatives. researchgate.net The use of specific organocopper reagents with stoichiometries like Li⁺Me₂Cu⁻ or MeCuP(n-Bu)₃ allows for the highly selective addition of a methyl group to the β-carbon of an α,β-unsaturated ketone. researchgate.net
The mechanism of conjugate addition for organocuprates is believed to involve the formation of a more stable tetrahedral intermediate, which is converted to the ketone upon aqueous workup. chemistrysteps.com The nucleophilic carbon of the organocuprate attacks the β-carbon of the C=C double bond, facilitated by the carbonyl group which forms an enolate. chemistrysteps.com This process, known as a 1,4-addition or conjugate addition, is a key feature that distinguishes organocuprates from more reactive organometallic reagents like Grignard or organolithium reagents, which typically favor 1,2-addition. youtube.com
The table below illustrates the impact of different organocuprate reagents on the conjugate addition to α,β-unsaturated ketones, highlighting the yields achieved in these transformations.
| α,β-Unsaturated Ketone | Organocuprate Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohex-2-en-1-one | (CH₃)₂CuLi | 3-Methylcyclohexanone | ~98% | chemistrysteps.com |
| Isophorone | (CH₃)₂CuLi | 3,3,5,5-Tetramethylcyclohexanone | ~95% | chemistrysteps.com |
| 3-Methyl-2-cyclohexen-1-one | (CH₃)₂CuLi | 3,3-Dimethylcyclohexanone | High | researchgate.net |
Enantioselective Deprotonation and Chiral Enolate Chemistry
An alternative strategy for the asymmetric synthesis of 3-alkylcyclohexanones involves the enantioselective deprotonation of a prochiral 4-alkylcyclohexanone. This method generates a chiral enolate, which can then be trapped or reacted with an electrophile to install the desired functionality at the α-position, ultimately leading to the chiral target molecule after further transformations.
Kinetic Deprotonation of Cyclohexanones with Chiral Bases
Research has shown that using chiral bidentate lithium amides can achieve the enantioselective deprotonation of 4-substituted cyclohexanones. nih.gov The enantioselectivity of this process is sensitive to the steric bulk of both the substituent on the chiral base and the substituent at the 4-position of the cyclohexanone. nih.gov An eight-membered cyclic transition state model has been proposed to explain the stereochemical outcome of this deprotonation reaction. nih.gov The choice of solvent and the presence of additives like HMPA can also influence the enantioselectivity. nih.gov
The table below summarizes results from the enantioselective deprotonation of 4-alkylcyclohexanones using different chiral lithium amide bases, followed by trapping with trimethylsilyl chloride.
| 4-Alkylcyclohexanone (R) | Chiral Lithium Amide | Solvent/Additive | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|
| tert-Butyl | (R)-N-lithio-N-(1-phenylethyl)-N'-(cyclohexyl)ethylenediamine | THF | 91 | acs.org |
| tert-Butyl | (R,R)-N,N'-bis(1-phenylethyl)-N,N'-dilithioethylenediamine | THF | 84 | acs.org |
| Methyl | (R)-N-lithio-N-(1-phenylethyl)-N'-(cyclohexyl)ethylenediamine | THF/HMPA | 82 | acs.org |
| Isopropyl | (S)-N-lithio-N-benzyl-1-(1-naphthyl)ethylamine | THF | 78 | nih.gov |
Subsequent Reactivity of Chiral Silyl Enol Ethers Derived from Cyclohexanones
The chiral enolates generated via enantioselective deprotonation are often trapped with a silyl electrophile, such as trimethylsilyl chloride (TMSCl), to form stable chiral silyl enol ethers. wikipedia.org These silyl enol ethers are versatile intermediates in organic synthesis. wikipedia.org They can undergo a variety of carbon-carbon bond-forming reactions with high levels of stereocontrol.
For instance, chiral silyl enol ethers can participate in Mukaiyama aldol (B89426) reactions with aldehydes and ketones in the presence of a Lewis acid like titanium tetrachloride, leading to the formation of aldol adducts. researchgate.netyoutube.com They are also key substrates in Pauson-Khand reactions to produce oxygenated cyclopentenones and can undergo regiocontrolled ring contractions. wikipedia.orgnih.gov Furthermore, these intermediates can be subjected to hydrolysis to regenerate the carbonyl compound, halogenation, sulfenylation, and other functional group transformations at the α-carbon. wikipedia.org
In the context of synthesizing this compound, a chiral silyl enol ether derived from a 4-substituted cyclohexanone could be alkylated or undergo a conjugate addition reaction, followed by removal of the 4-substituent and the silyl group, to yield the desired product. The stereochemistry established in the deprotonation step is transferred through these subsequent reactions.
Asymmetric Isomerization Strategies
Asymmetric isomerization represents an atom-economical approach to generating chiral centers. In the synthesis of chiral 3-alkylcyclohexanones, this strategy can be applied to achiral precursors, rearranging them into optically active products under the influence of a chiral catalyst.
Catalytic Enantioselective Isomerization of β,γ-Unsaturated Cyclohexenones
A powerful method for synthesizing chiral α,β-unsaturated cyclohexenones, which are direct precursors to chiral 3-alkylcyclohexanones via reduction, is the catalytic enantioselective isomerization of the corresponding β,γ-unsaturated isomers. nih.govbrandeis.edu This transformation involves a 1,3-proton transfer, moving the double bond into conjugation with the carbonyl group and simultaneously creating a stereocenter at the β-position.
This isomerization can be achieved with high efficiency and enantioselectivity using chiral organic catalysts, particularly chiral diamines derived from cinchona alkaloids. nih.gov The mechanism is proposed to proceed via cooperative iminium-base catalysis. nih.gov The chiral amine catalyst reacts with the β,γ-unsaturated ketone to form a chiral iminium ion, which then undergoes a stereoselective deprotonation-reprotonation sequence to yield the enantioenriched α,β-unsaturated product.
The electronic properties of the catalyst can be tuned to optimize both reactivity and enantioselectivity. nih.gov This methodology has been successfully applied to a range of β,γ-unsaturated cyclohexenones, tolerating various substituents at different positions on the ring. nih.gov
The table below presents data on the enantioselective isomerization of various β,γ-unsaturated cyclohexenones to their chiral α,β-unsaturated counterparts using a chiral diamine catalyst.
| Substrate (β,γ-Unsaturated Cyclohexenone) | Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|
| 3-Methylcyclohex-3-en-1-one | QD-8c | 94 | 90 | nih.gov |
| 3-Ethylcyclohex-3-en-1-one | QD-8c | 92 | 90 | nih.gov |
| 3-Isopropylcyclohex-3-en-1-one | QD-8c | 92 | 89 | nih.gov |
| 5-Methylcyclohex-3-en-1-one | QD-8c | 88 | 87 | nih.gov |
Reactivity and Transformation Pathways of S 3 N Butylcyclohexanone
Reactions Involving the Carbonyl Group
The polarized carbon-oxygen double bond of the cyclohexanone (B45756) ring is a primary site for chemical reactions, particularly additions by nucleophiles and organometallic reagents, as well as reductions. The stereochemical outcome of these reactions is heavily influenced by the steric and electronic properties of the existing chiral center and the conformation of the six-membered ring.
The carbonyl carbon of (S)-3-n-butylcyclohexanone is electrophilic and susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.com Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to the carbonyl group to form tertiary alcohols. youtube.comlibretexts.org The reaction proceeds through a nucleophilic addition mechanism, where the carbanionic portion of the organometallic reagent attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation, typically during aqueous workup, yields the final alcohol product. libretexts.orgyoutube.com
The stereochemistry of this addition is a critical consideration. For 3-substituted cyclohexanones like this compound, the incoming nucleophile can approach the carbonyl from either the axial or equatorial face of the ring. The preferred trajectory is governed by a combination of steric hindrance and electronic effects. According to theoretical models, the transition state for nucleophilic addition can be stabilized by charge-transfer interactions from the cyclohexanone's C-C and C-H sigma bonds into the newly forming sigma-star orbital of the carbon-nucleophile bond. researchgate.net This interaction tends to favor axial attack. However, steric hindrance from the axial hydrogens at the C-3 and C-5 positions can disfavor this approach, making equatorial attack more likely, especially with bulky nucleophiles. researchgate.net The n-butyl group at the 3-position will preferentially occupy an equatorial position in the chair conformation to minimize steric strain, further influencing the accessibility of the two faces of the carbonyl group.
The general mechanism for the addition of a Grignard reagent to this compound is outlined below:
Coordination: The Lewis acidic Mg²⁺ of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The nucleophilic alkyl or aryl group (R⁻) of the Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate.
Protonation: Addition of a proton source (e.g., water or dilute acid) in a separate step protonates the alkoxide to yield the tertiary alcohol. libretexts.org
| Reagent Type | Reactant | Product Type | Key Stereochemical Consideration |
| Grignard Reagent (R'MgX) | This compound | (1R,3S)- or (1S,3S)-1-R'-3-n-butylcyclohexan-1-ol | Diastereoselectivity depends on the balance between steric hindrance and electronic factors favoring axial vs. equatorial attack. |
| Organolithium Reagent (R'Li) | This compound | (1R,3S)- or (1S,3S)-1-R'-3-n-butylcyclohexan-1-ol | Similar to Grignard reagents, leads to diastereomeric tertiary alcohols. |
The reduction of the carbonyl group in this compound produces chiral 3-n-butylcyclohexanols. This transformation is a cornerstone of stereoselective synthesis, as the prochiral ketone can be converted into a non-racemic alcohol. wikipedia.org The reaction generates a new stereocenter at the C-1 position, resulting in the formation of diastereomeric products: (1R,3S)- and (1S,3S)-3-n-butylcyclohexanol (cis and trans isomers, respectively).
The diastereoselectivity of the reduction is highly dependent on the reducing agent, solvent, and reaction temperature. acs.orgvub.ac.be Hydride reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed. wikipedia.org The stereochemical outcome is often rationalized by considering the trajectory of hydride attack on the most stable chair conformation of the cyclohexanone ring.
For 3-substituted cyclohexanones, the Felkin-Anh model helps predict the stereoselectivity, where torsional strain plays a major role in favoring the anti-facial hydride approach. acs.orgvub.ac.be Generally, small, unhindered hydride reagents (e.g., NaBH₄) tend to favor axial attack on the carbonyl, leading to the formation of the equatorial alcohol (the trans isomer). Conversely, bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride), favor equatorial attack due to steric hindrance from the axial hydrogens, resulting in the axial alcohol (the cis isomer). The stereochemistry of the reduction of substituted cyclohexanones has also been studied with organoaluminum hydrides like triisobutylaluminum and diisobutylaluminum hydride. acs.org
| Reducing Agent | Predominant Attack Trajectory | Major Diastereomer Product |
| Sodium Borohydride (NaBH₄) | Axial | trans-(1S,3S)-3-n-butylcyclohexanol (Equatorial -OH) |
| L-Selectride® | Equatorial | cis-(1R,3S)-3-n-butylcyclohexanol (Axial -OH) |
| Lithium Aluminum Hydride (LiAlH₄) | Axial (typically) | trans-(1S,3S)-3-n-butylcyclohexanol (Equatorial -OH) |
Note: The precise diastereomeric ratio can be influenced by specific reaction conditions.
The protons on the carbon atoms alpha to the carbonyl group (C-2 and C-6) of this compound are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the α-position. The presence of the n-butyl group at C-3 means that the two α-positions (C-2 and C-6) are not equivalent, leading to potential issues of regioselectivity in enolate formation.
The direct introduction of nitrogen or oxygen functionalities at the α-position of a ketone is a powerful method for synthesizing valuable chiral building blocks like α-amino ketones and β-amino alcohols. nih.gov Organocatalysis has emerged as a key strategy for achieving high enantioselectivity in these transformations. nih.gov
For α-substituted cyclic ketones, chiral phosphoric acids can catalyze the asymmetric amination, generating a nitrogen-containing quaternary stereocenter in high yields and enantioselectivities. nih.gov In the context of cyclohexanone derivatives, proline and its derivatives are effective catalysts for α-amination and α-aminoxylation reactions. nih.govresearchgate.net For example, L-proline can catalyze the α-aminoxylation of cyclohexanones using nitrosobenzene as the aminoxylating agent, affording the corresponding α-anilinoxy ketones with excellent enantioselectivity. tohoku.ac.jp This method is effective for introducing an aminoxy group at the α-position of cyclohexanone derivatives, with the stereochemical outcome being largely independent of substituents at the 3-, 4-, or 5-positions. tohoku.ac.jp
The general approach involves the reaction of the ketone with an electrophilic nitrogen source (e.g., azodicarboxylates) or oxygen source (e.g., nitrosobenzene) in the presence of a chiral organocatalyst. The catalyst forms a chiral enamine intermediate with the ketone, which then reacts stereoselectively with the electrophile.
| Reaction | Catalyst | Electrophile | Product Type | Typical Enantioselectivity |
| α-Amination | L-Azetidine-2-carboxylic acid | Diethyl azodicarboxylate (DEAD) | α-Amino cyclohexanone | 88-90% ee |
| α-Aminoxylation | L-Proline | Nitrosobenzene | α-Anilinoxy cyclohexanone | >99% ee |
| α-Amination | Chiral Phosphoric Acid | Di-tert-butyl azodicarboxylate | α-Amino cyclohexanone | up to 97% ee |
Data generalized from studies on cyclohexanone and its derivatives. nih.govnih.govtohoku.ac.jp
The alkylation of cyclohexanone enolates is a fundamental carbon-carbon bond-forming reaction. ubc.ca The regioselectivity of enolate formation from 3-substituted cyclohexanones is a key challenge, as deprotonation can occur at either the C-2 (more substituted) or C-6 (less substituted) position. ubc.canih.gov The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed. libretexts.org Strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the less-substituted kinetic enolate by deprotonating the more accessible C-6 proton. libretexts.org In contrast, weaker bases under equilibrating conditions favor the more substituted, thermodynamically more stable enolate derived from deprotonation at C-2. libretexts.org
Once formed, the enolate can be alkylated via an Sₙ2 reaction with an alkyl halide. libretexts.org The stereochemistry of this alkylation is also crucial. The alkylation of conformationally rigid cyclohexanone enolates tends to occur from the axial direction, as this allows the transition state to proceed towards a stable chair conformation. ubc.ca
Condensation reactions, such as the aldol (B89426) condensation, also proceed through an enolate intermediate. pearson.comresearchgate.net The enolate of this compound can act as a nucleophile, attacking the carbonyl group of another molecule (e.g., an aldehyde or another ketone) to form a β-hydroxy ketone (an aldol adduct). pdx.edu Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.
Alpha-Functionalization Reactions via Enolate Intermediates
Transformations Involving the Cyclohexanone Ring
Beyond reactions centered on the carbonyl group and its α-positions, the cyclohexanone ring itself can undergo transformations such as ring expansion, ring contraction, and conformational changes. The cyclohexane framework is conformationally mobile, existing in a dynamic equilibrium between two chair conformations through a process known as a ring flip. youtube.comyoutube.com In this compound, the chair conformation where the bulky n-butyl group occupies an equatorial position is significantly more stable and therefore predominates. This conformational preference is a key determinant of the molecule's reactivity.
Chemical transformations that alter the ring size are also possible. For example, cyclohexanone can be converted to cyclopentanone (a ring contraction) through multi-step sequences, such as oxidation to adipic acid followed by cyclization and decarboxylation. quora.com Another method involves a rearrangement reaction. Conversely, ring expansion of cyclic ketones can be achieved through various methods, such as the Dowd–Beckwith reaction, which involves the generation of an alkoxy radical intermediate. researchgate.net The cyclohexanone ring can also be converted to an unsaturated system; for instance, reduction to cyclohexanol followed by acid-catalyzed dehydration yields cyclohexene. quora.com
Ring Annulation and Cyclization Reactions Utilizing Cyclohexanone Scaffolds
Ring annulation reactions are powerful tools for the construction of polycyclic systems. The Robinson annulation, a classic and widely used method, involves a tandem Michael addition and intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgnrochemistry.com For an unsymmetrical ketone like this compound, the initial Michael addition is directed by the regioselective formation of an enolate.
Under basic conditions, deprotonation of this compound can occur at either the C2 or C6 position. The C6 position is less sterically hindered, favoring the formation of the kinetic enolate. Conversely, the more substituted C2 position leads to the thermodynamically more stable enolate. The choice of base, solvent, and temperature can influence this selectivity. The resulting enolate then acts as a nucleophile in a Michael reaction with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). wikipedia.orgresearchgate.net This is followed by an intramolecular aldol condensation, which, after dehydration, yields a bicyclic α,β-unsaturated ketone. nrochemistry.com This entire sequence constructs a new cyclohexenone ring fused to the original scaffold. wikipedia.org
Domino Michael-aldol reactions, in general, are highly effective for assembling carbocyclic frameworks with high diastereoselectivity, often yielding products with multiple contiguous stereocenters. nih.govnih.gov
Table 1: Regioselectivity in Robinson Annulation of this compound
| Enolate Type | Position of Deprotonation | Product Type | Controlling Factors |
|---|---|---|---|
| Kinetic | C6 (less substituted) | Favored under irreversible conditions | Strong, bulky base (e.g., LDA), low temperature |
| Thermodynamic | C2 (more substituted) | Favored under reversible conditions | Weaker base (e.g., NaOEt), higher temperature |
This table illustrates the expected regiochemical outcomes based on general principles of ketone enolization.
Formation of Cyclohexenyl Derivatives (e.g., Enol Triflates, Nonaflates)
The carbonyl group of this compound can be converted into an enolate and trapped to form stable cyclohexenyl derivatives, such as enol triflates (trifluoromethanesulfonates) or nonaflates (nonafluorobutanesulfonates). These derivatives are exceptionally useful intermediates for cross-coupling reactions due to the excellent leaving group ability of the triflate and nonaflate groups. dicp.ac.cnnih.gov
The formation of an enol triflate is typically achieved by treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), followed by the addition of a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) or triflic anhydride (Tf₂O). researchgate.net Similar to annulation reactions, the regioselectivity of enol triflate formation is a critical consideration.
Kinetic Enol Triflate : Formation of the enolate at the less-substituted C6 position at low temperatures (e.g., -78 °C) followed by trapping yields the less stable, kinetic product.
Thermodynamic Enol Triflate : Allowing the enolate to equilibrate at higher temperatures before trapping favors the formation of the more substituted and thermodynamically stable enol triflate at the C2 position.
This controlled synthesis allows for the selective preparation of either regioisomer, which can then be used in subsequent transformations. nih.gov
Cross-Coupling Reactions (e.g., Heck Coupling) with Cyclohexenone Derivatives
The cyclohexenyl triflates derived from this compound are ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. wikipedia.org The Heck reaction forms a new carbon-carbon bond by coupling the vinyl triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org
The catalytic cycle of the Heck reaction involves several key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-oxygen bond of the enol triflate, forming a Pd(II) intermediate.
Migratory Insertion : The alkene coordinates to the palladium center and then inserts into the Pd-carbon bond.
β-Hydride Elimination : A hydrogen atom from an adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.
Reductive Elimination : The base regenerates the Pd(0) catalyst, completing the cycle.
This reaction allows for the introduction of a wide variety of substituents onto the cyclohexene ring, providing access to highly functionalized and complex molecules. The intramolecular version of the Heck reaction is particularly powerful for the construction of polycyclic systems. princeton.edu
Table 2: Representative Heck Coupling Reaction
| Substrate | Coupling Partner | Catalyst | Base | Product Type |
|---|
This table outlines the general components for a Heck reaction involving a cyclic enol triflate.
Prins Cascade Reactions in Complex Molecule Construction
The Prins reaction involves the acid-catalyzed addition of a carbonyl compound (an aldehyde or ketone) to an alkene. wikipedia.orgorganic-chemistry.org When designed appropriately, this reaction can initiate a cascade of cyclizations, leading to the rapid construction of complex polycyclic ethers and carbocycles. acs.orgnih.gov
While this compound itself can act as the carbonyl component, a more common strategy in complex synthesis involves its prior conversion into a substrate containing both a nucleophilic alkene and an electrophilic carbonyl or its precursor. For instance, the ketone could be converted to a homoallylic alcohol. Upon treatment with an acid, this alcohol can generate an oxocarbenium ion, which is then attacked intramolecularly by the alkene moiety. This initial cyclization forms a new carbocation, which can be trapped by another nucleophile or participate in further cyclizations, such as a Friedel-Crafts reaction if an aromatic ring is present. dntb.gov.ua
These cascade reactions are highly valuable for their efficiency, forming multiple bonds and stereocenters in a single synthetic operation. nih.gov The stereochemical outcome of the Prins cyclization is often controlled by the adoption of a chair-like transition state, leading to highly diastereoselective product formation. beilstein-journals.org The development of catalytic, enantioselective Prins reactions has further expanded the utility of this transformation in modern organic synthesis. nih.govorganic-chemistry.org
Computational and Theoretical Studies on S 3 N Butylcyclohexanone and Cyclohexanone Derivatives
Quantum Chemical Calculations for Structure and Energy
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These methods are crucial for analyzing the conformational preferences and stability of cyclohexanone (B45756) derivatives.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov It is widely used for geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule, and for analyzing the different spatial arrangements, or conformations, that a molecule can adopt. dftk.orgyoutube.com
For substituted cyclohexanones, such as 3-alkylcyclohexanones, the chair conformation is the most stable. uci.edu The substituent, in this case, the n-butyl group, can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Generally, the equatorial position is favored to minimize steric hindrance. However, in 3-alkylcyclohexanones, the energy difference between the axial and equatorial conformers is smaller than in corresponding alkylcyclohexanes. This phenomenon, known as the "3-alkylketone effect," is attributed to the avoidance of eclipsing interactions between the alkyl group and the carbonyl group in the equatorial conformer. acs.orgresearchgate.net DFT calculations can precisely quantify these energy differences.
| Conformer | Substituent Position | Relative Gibbs Free Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Equatorial | Equatorial | 0.00 (Reference) | Lower steric strain, but potential for eclipsing interactions with C=O. |
| Axial | Axial | Slightly higher | 1,3-diaxial interactions with hydrogens, but avoids C-H/C=O eclipsing strain. youtube.com |
Application of High-Level Ab Initio Methods in Cyclohexanone Studies
While DFT is a workhorse, high-level ab initio methods provide a pathway to even greater accuracy, often referred to as "chemical accuracy" (within 1 kcal/mol of experimental values). osti.gov These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based more directly on the principles of quantum mechanics without the empirical parameterization found in some density functionals. researchgate.netosti.gov
Due to their significant computational expense, these high-level methods are typically not used for routine geometry optimizations of molecules the size of 3-n-butylcyclohexanone. Instead, they are often employed in a multi-step approach: a less expensive method like DFT is used to optimize the geometry, and then a high-level ab initio method is used to calculate a more accurate single-point energy for that geometry. osti.gov This approach is crucial for creating benchmarks to validate the accuracy of various DFT functionals for specific classes of molecules like cyclohexanones and for calculating highly accurate reaction energetics. nih.gov
Transition State Analysis and Reaction Mechanism Elucidation
Computational chemistry is indispensable for studying reaction mechanisms, allowing researchers to characterize the high-energy transition states that are fleeting and unobservable by most experimental means. nih.gov This is particularly valuable for understanding stereoselective reactions, where the reaction pathway determines the 3D structure of the product.
Elucidation of Energy Barriers and Reaction Pathways in Stereoselective Processes
Stereoselective reactions, such as the nucleophilic addition of a hydride reagent to the carbonyl group of a cyclohexanone, can yield two different diastereomeric alcohol products, corresponding to axial or equatorial attack on the carbonyl carbon. The ratio of these products is determined by the relative energy barriers (activation energies) of the two competing reaction pathways. acs.org
Computational methods can locate the transition state structures for both axial and equatorial attack and calculate their energies. The pathway with the lower energy barrier will be faster and lead to the major product. Studies on cyclohexanone reduction show that axial attack is often kinetically favored because it proceeds through a transition state that minimizes torsional strain, whereas equatorial attack leads to greater torsional strain with adjacent axial hydrogens. acs.org
| Attack Trajectory | Calculated Activation Gibbs Free Energy (ΔG‡) | Primary Strain in Transition State | Resulting Product |
|---|---|---|---|
| Axial Attack | Lower Energy | Less Torsional Strain | Equatorial Alcohol |
| Equatorial Attack | Higher Energy | Higher Torsional Strain acs.org | Axial Alcohol |
Modeling of Stereoselective Induction Mechanisms in Cyclohexanone Reactions
Asymmetric induction in reactions of substituted cyclohexanones like (S)-3-n-butylcyclohexanone is governed by the influence of the existing chiral center and its substituent. msu.edu Theoretical models, such as the Felkin-Anh model, provide a framework for predicting the outcome. These models are based on minimizing steric and electronic repulsions in the transition state. youtube.com
Computational analysis allows for a detailed examination of these transition state models. By calculating the geometries and energies of various possible transition states, chemists can confirm which model best explains the observed stereoselectivity. The calculations can reveal subtle electronic effects, such as orbital interactions, that stabilize one transition state over another. researchgate.net For example, a theory of charge-transfer stabilization suggests that electron donation from neighboring C-C or C-H bonds into the forming bond's antibonding orbital (σ*‡) can favor axial attack. researchgate.net Computational modeling can quantify these orbital interactions and their energetic consequences, providing a rigorous foundation for rationalizing and predicting stereochemical outcomes. nih.gov
Prediction of Spectroscopic Properties and Absolute Configuration
A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital link between theoretical models and experimental reality. For chiral molecules, chiroptical spectroscopy is particularly important.
The absolute configuration of a chiral molecule—its exact three-dimensional arrangement of atoms (i.e., R or S)—can be determined by comparing experimental spectroscopic data with computationally predicted spectra. purechemistry.org Chiroptical techniques like electronic circular dichroism (ECD) are especially powerful for this purpose. nih.govmdpi.com
The process involves several steps:
Conformational Search: First, all low-energy conformers of the molecule, for example, this compound, are identified using methods like DFT.
Spectrum Calculation: For each significant conformer, the ECD spectrum is calculated using a method like Time-Dependent Density Functional Theory (TD-DFT).
Boltzmann Averaging: The individual spectra are then averaged together, weighted by their calculated relative populations based on the Boltzmann distribution, to produce a final predicted spectrum for the "S" enantiomer.
Comparison: This final predicted spectrum is compared to the experimentally measured spectrum. A match between the signs and shapes of the key spectral bands confirms the absolute configuration of the synthesized sample. stackexchange.comresearchgate.net This combination of experimental measurement and theoretical calculation is a reliable, non-destructive method for assigning the absolute stereochemistry of new chiral compounds. nih.gov
| Step | Computational Task | Experimental Task | Outcome |
|---|---|---|---|
| 1 | Calculate optimized geometry and relative energies of conformers for the (S)-enantiomer. | Synthesize and purify the chiral compound. | Identified stable conformers. |
| 2 | Compute the ECD spectrum for each conformer and generate a Boltzmann-averaged spectrum. | Measure the experimental ECD spectrum of the sample. | Predicted vs. Measured spectra. |
| 3 | Compare the predicted spectrum of the (S)-enantiomer with the experimental spectrum. | N/A | If they match, the sample is assigned the (S) configuration. If they are mirror images, it is the (R) configuration. |
Computational NMR Chemical Shift Prediction for Stereoisomers
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an indispensable tool for the structural elucidation of organic molecules, particularly for distinguishing between complex stereoisomers. cam.ac.ukresearchgate.net For substituted cyclohexanones like this compound, where multiple stereoisomers are possible, computational methods provide a powerful means to correlate predicted NMR data with experimental spectra to determine the correct relative and absolute stereochemistry.
The process typically involves using Density Functional Theory (DFT) to calculate the NMR shielding constants for all possible diastereomers of a given structure. cam.ac.uk These calculations begin with a conformational search to identify the low-energy conformers for each stereoisomer, as the observed chemical shifts are a population-weighted average of the shifts for each conformer. Once the geometries are optimized, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the isotropic shielding constants. escholarship.org These shielding constants are then scaled and converted into chemical shifts, which can be directly compared with experimental data. escholarship.orgmdpi.com
Statistical metrics such as the Mean Absolute Error (MAE), Corrected Mean Absolute Error (CMAE), and the DP4 probability analysis are used to quantify the agreement between the calculated and experimental shifts. cam.ac.uk DP4 analysis, in particular, uses a Bayesian framework to provide a confidence level for each stereoisomer being the correct structure. cam.ac.uk This integrated approach of geometry optimization, NMR calculation, and statistical analysis allows for the high-confidence assignment of stereochemistry, which can be challenging to determine solely through experimental NMR techniques like Nuclear Overhauser Effect (nOe) spectroscopy, especially for flexible systems like substituted cyclohexanones. cam.ac.uk
Research has demonstrated that DFT calculations of ¹H and ¹³C chemical shifts can significantly contribute to the unequivocal resonance assignment and identification of diastereomeric pairs. researchgate.net For example, the comparison of experimental and theoretical ³J(H,H) coupling constants can help in identifying isomers. nih.gov The accuracy of these predictions is dependent on the level of theory, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). cam.ac.ukescholarship.org
| Parameter | Description | Typical Method/Model |
| Geometry Optimization | Finding the lowest energy conformations for each stereoisomer. | DFT (e.g., B3LYP functional) |
| NMR Calculation | Predicting isotropic shielding constants for each conformation. | GIAO (Gauge-Independent Atomic Orbital) |
| Solvent Effects | Simulating the influence of the solvent on chemical shifts. | PCM (Polarizable Continuum Model) |
| Statistical Analysis | Comparing calculated shifts to experimental data for structure validation. | DP4, MAE, CMAE |
Chiroptical Properties (ORD, CD) Calculations for Chiral Cyclohexanones
Chiroptical spectroscopy, specifically Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provides critical information about the stereochemistry of chiral molecules like this compound. researchgate.net These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample. stackexchange.comegyankosh.ac.in The resulting ORD and CD curves, which plot rotation and differential absorption against wavelength respectively, are highly sensitive to the three-dimensional arrangement of atoms around a chromophore. stackexchange.comscribd.com
For chiral cyclohexanones, the carbonyl group (C=O) acts as a chromophore. While the carbonyl group itself is symmetric, its interaction with the chiral environment of the substituted cyclohexane ring makes it optically active. egyankosh.ac.in The n→π* electronic transition of the carbonyl group is primarily responsible for the observed Cotton effect in the ORD and CD spectra. stackexchange.com The sign and magnitude of this Cotton effect—a characteristic change in optical rotation in the vicinity of an absorption band—are directly related to the absolute configuration of the molecule. stackexchange.comegyankosh.ac.in
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate CD spectra from first principles. researchgate.net These calculations can predict the excitation energies and rotatory strengths of individual electronic transitions, allowing for a direct comparison with experimental spectra. Favorable agreement between the calculated and experimental CD spectrum can confirm the absolute configuration of a chiral center. researchgate.net
| Technique | Principle | Application to Chiral Cyclohexanones |
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. | Determines the sign of the Cotton effect related to the n→π* transition of the carbonyl group. stackexchange.comscribd.com |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Provides a more direct observation of the Cotton effect, often with better resolution than ORD. researchgate.netstackexchange.comscribd.com |
| The Octant Rule | An empirical rule that correlates the position of substituents relative to the carbonyl group with the sign of the Cotton effect. | Predicts the absolute configuration (R/S) based on the conformational preference of the substituents on the cyclohexane ring. stackexchange.comegyankosh.ac.in |
Molecular Dynamics and Conformational Sampling Techniques Applied to Cyclohexanone Systems
Molecular Dynamics (MD) simulations and other enhanced conformational sampling techniques are powerful computational tools used to explore the potential energy surface (PES) of these flexible systems. nih.gov MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing a dynamic picture of conformational transitions. frontiersin.org
However, events like the chair-to-chair interconversion of cyclohexane are often rare on the timescale of conventional MD simulations. nih.gov To overcome this, enhanced sampling methods are employed. Accelerated Molecular Dynamics (aMD), for instance, modifies the PES by adding a bias potential, which helps the system to escape local energy minima and explore a wider range of conformations more efficiently. nih.gov Studies have shown that aMD can accelerate the rate of chair-to-chair interconversion by several orders of magnitude while still allowing for the reconstruction of the correct statistical distribution of low-energy states. nih.gov Other methods, such as Metadynamics, also facilitate the exploration of conformational space to calculate free energy landscapes. nih.govfrontiersin.org
These computational techniques allow researchers to:
Identify the most stable conformations of substituted cyclohexanones. sapub.org
Calculate the relative free energies of different conformers (e.g., equatorial vs. axial substituents). nih.gov
Determine the energy barriers for conformational changes, such as the ring flip. nih.gov
Generate conformational ensembles for use in other calculations, such as the prediction of average NMR chemical shifts or chiroptical properties. nih.gov
The insights gained from these simulations are crucial for understanding the structure-property relationships in cyclohexanone derivatives. sapub.org
| Technique | Description | Application to Cyclohexanone Systems |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Provides a dynamic view of conformational behavior and flexibility. frontiersin.org |
| Accelerated Molecular Dynamics (aMD) | An enhanced sampling method that adds a bias potential to the system. | Efficiently explores the potential energy surface and accelerates rare events like chair-to-chair interconversions. nih.gov |
| Metadynamics | An enhanced sampling method that discourages the system from revisiting previously explored conformations. | Used to calculate the potential of mean force and map the free-energy landscape of conformational changes. nih.govfrontiersin.org |
| Conformational Search | Systematic or stochastic methods to find low-energy conformers. | Identifies stable chair, boat, and twist-boat conformations for further analysis. sapub.org |
Applications of Chiral Cyclohexanones As Building Blocks in Complex Organic Synthesis
Role in Total Synthesis of Natural Products
While chiral cyclohexanones, in general, are pivotal starting materials for synthesizing natural products, specific documented applications of (S)-3-n-butylcyclohexanone are not found in the existing literature.
Stereocontrolled Construction of Polycyclic Scaffolds
The stereocontrolled synthesis of polycyclic systems is a significant area of organic chemistry where chiral building blocks are essential. Methodologies such as intramolecular aldol (B89426) reactions, Diels-Alder reactions, and various annulation strategies often employ chiral cyclic ketones to construct complex, fused, or bridged ring systems with high stereoselectivity. However, literature detailing the use of this compound for the stereocontrolled construction of polycyclic scaffolds could not be located.
Synthesis of Bioactive Natural Products (e.g., Alkaloids, Terpenoids)
The synthesis of bioactive natural products like alkaloids and terpenoids frequently relies on chiral precursors to build their intricate architectures.
Alkaloids: These nitrogen-containing natural products often feature complex polycyclic and stereochemically rich structures. Chiral synthons are instrumental in their total synthesis.
Terpenoids: This large class of natural products is derived from isoprene units. Their synthesis often involves cyclization reactions where the stereochemistry of a starting material, such as a chiral cyclohexanone (B45756), can direct the formation of the final complex structure.
Despite the general importance of chiral ketones in these areas, there are no specific examples in the reviewed literature of this compound being used as a key intermediate in the total synthesis of a specific alkaloid or terpenoid.
Precursors for Advanced Organic Materials and Polymers
Chiral monomers can be used to create polymers with unique chiroptical properties or for applications in chiral chromatography and separations. While the cyclohexanone moiety can be incorporated into polymer backbones, research specifically detailing the use of this compound as a precursor for advanced organic materials or polymers is not presently available.
Development of Chiral Ligands and Catalysts in Asymmetric Synthesis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Chiral scaffolds are often derived from readily available natural products or synthetic chiral molecules. These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. There is no specific information available that documents the use of this compound in the development of chiral ligands or catalysts.
Intermediate in Fine Chemical Synthesis and Chemical Research
Substituted cyclohexanones are important intermediates in the synthesis of fine chemicals, including pharmaceuticals, fragrances, and agrochemicals. Their versatile reactivity allows for a wide range of chemical modifications. While this compound can theoretically serve as a chiral intermediate in chemical research, specific, documented industrial or widespread research applications are not found in the public domain.
Future Directions and Emerging Research Trends
Development of Novel Catalytic Systems for Enhanced Enantioselectivity in Cyclohexanone (B45756) Synthesis
The asymmetric synthesis of 3-substituted cyclohexanones has been a benchmark for testing the efficacy of new catalytic systems. While significant strides have been made, the development of catalysts with improved activity, broader substrate scope, and exquisite stereocontrol remains a primary focus.
Organocatalysis continues to be a fertile ground for innovation. The rational design of bifunctional organocatalysts, which incorporate multiple activating groups, is a promising strategy. For instance, pyrrolidine-based benzoylthiourea (B1224501) catalysts have demonstrated high efficiency in the asymmetric Michael addition of cyclohexanone to nitroolefins, achieving excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 99% ee) in aqueous media. Future work will likely involve the development of even more sophisticated catalysts that can operate at very low loadings and provide access to a wider range of substituted chiral cyclohexanones under environmentally benign conditions.
Transition metal catalysis offers a complementary approach. Recent advances have focused on the desymmetrization of prochiral cyclohexadienones and the kinetic resolution of racemic cyclohexanones as powerful strategies for accessing enantiomerically enriched cyclohexanone-containing molecules. rsc.org The development of catalysts based on earth-abundant and non-toxic metals is a key objective for enhancing the sustainability of these methods.
Biocatalysis is emerging as a powerful and green alternative for the synthesis of chiral ketones. Ene-reductases have been successfully employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrization of prochiral cyclohexadienones, with enantiomeric excesses often exceeding 99%. researchgate.net The application of cyclohexanone monooxygenases for the enantioselective synthesis of chiral lactones from racemic ketones also highlights the potential of enzymatic methods. Future research will likely focus on enzyme engineering through directed evolution and rational design to create biocatalysts with tailored substrate specificities for the synthesis of specific target molecules like (S)-3-n-butylcyclohexanone.
| Catalytic Approach | Recent Advances | Future Research Directions |
| Organocatalysis | Development of bifunctional catalysts (e.g., pyrrolidine-benzoylthiourea) for Michael additions. | Design of catalysts with higher activity at lower loadings; expansion of substrate scope. |
| Transition Metal Catalysis | Enantioselective desymmetrization of cyclohexadienones. rsc.org | Use of earth-abundant metals; development of more robust and selective catalysts. |
| Biocatalysis | Ene-reductases for asymmetric desymmetrization of cyclohexadienones (>99% ee). researchgate.net | Enzyme engineering for tailored substrate specificity; application of whole-cell biocatalysts. |
Exploration of Flow Chemistry and Sustainable Synthesis Methodologies for Chiral Ketones
The integration of green chemistry principles into synthetic organic chemistry is driving the adoption of more sustainable manufacturing processes. Flow chemistry , or continuous-flow synthesis, is at the forefront of this movement, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. The application of flow chemistry to the asymmetric synthesis of chiral ketones is a rapidly growing area of research.
A key enabling technology for flow chemistry is the immobilization of catalysts on solid supports. This allows for the easy separation of the catalyst from the product stream and enables the continuous reuse of the catalyst, which is particularly beneficial for expensive or toxic metal catalysts and for facilitating product purification. Both organocatalysts and enzymes have been successfully immobilized and used in continuous-flow reactors for the synthesis of chiral molecules. For example, immobilized organocatalysts have been employed in asymmetric Robinson annulations in continuous flow for the large-scale preparation of the Wieland-Miescher ketone. This approach not only enhances the sustainability of the process but also allows for the rapid generation of libraries of enantioenriched compounds.
The use of whole-cell biocatalysts in flow systems is another promising avenue. Immobilized whole cells can be used in packed-bed reactors for the continuous asymmetric reduction of ketones to chiral alcohols, offering a cost-effective and sustainable method for producing these valuable building blocks. The development of robust immobilization techniques and reactor designs will be crucial for the industrial implementation of these technologies.
Integration of Advanced Computational Tools for Predictive Stereochemistry and Reaction Design
The synergy between computational chemistry and experimental synthesis is revolutionizing the way new catalytic reactions are developed. Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity in asymmetric catalysis. By modeling the transition states of a reaction, chemists can gain insights into the non-covalent interactions between the catalyst and the substrate that govern the stereochemical outcome.
This predictive power is being harnessed for the rational design of new catalysts . For example, in the organocatalyzed Michael addition of cyclic ketones to nitroolefins, DFT calculations have been used to create models that can accurately predict the diastereoselectivity and enantioselectivity of the reaction. researchgate.net This allows for the in silico screening of potential catalyst structures before they are synthesized in the lab, saving significant time and resources.
Furthermore, computational tools are being developed to predict the feasibility of synthetic routes and the properties of target molecules. For instance, the synthesis of strained organic molecules can be predicted computationally by optimizing the geometry of anionic precursors. This approach could be extended to predict the accessibility of novel chiral cyclohexanone derivatives.
| Computational Tool | Application in Chiral Cyclohexanone Synthesis | Impact |
| Density Functional Theory (DFT) | Modeling of transition states in asymmetric catalysis. | Understanding the origins of stereoselectivity; predicting diastereo- and enantioselectivity. researchgate.net |
| In Silico Screening | Virtual screening of catalyst libraries. | Accelerated discovery of new and improved catalysts. |
| Reaction Prediction Software | Predicting the feasibility of synthetic routes. | More efficient design of synthetic strategies. |
Potential Integration of Chiral Cyclohexanones in Supramolecular Chemistry and Advanced Materials Science
The unique stereochemical and functional properties of chiral cyclohexanones make them attractive building blocks for applications beyond their traditional role as synthetic intermediates. Their well-defined three-dimensional structures can be leveraged in the fields of supramolecular chemistry and advanced materials science .
In supramolecular chemistry, chiral molecules can direct the formation of highly ordered, helical assemblies through non-covalent interactions. acs.org The incorporation of chiral cyclohexanone derivatives into self-assembling systems could lead to the creation of novel supramolecular polymers, gels, and liquid crystals with unique chiroptical properties. For example, 3,6-disubstituted cyclohex-2-enones have been investigated as components of liquid crystalline materials.
In materials science, there is a growing interest in the development of chiral materials for applications in optics, electronics, and separation science. Chiral cyclohexanones can serve as valuable chiral building blocks for the synthesis of functional polymers and materials. researchgate.netabcr.com For instance, polymers containing chiral cyclohexanone moieties could be used as chiral stationary phases for HPLC, as chiral sensors for enantioselective recognition, or as materials with non-linear optical properties. The ability to synthetically access a wide range of enantiomerically pure cyclohexanone derivatives is crucial for systematically tuning the properties of these advanced materials. The development of new methods for the functionalization of ketones will further expand the possibilities for creating novel molecules with greater precision and functionality. scripps.edu
Q & A
Q. What are the recommended synthetic routes for enantioselective synthesis of (S)-3-n-butylcyclohexanone?
- Methodological Answer : this compound can be synthesized via asymmetric catalysis or chiral resolution. A common approach involves the Friedel-Crafts acylation of cyclohexene derivatives with n-butyl groups, followed by enantioselective ketone reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction). Chiral HPLC or enzymatic resolution can isolate the (S)-enantiomer. Validate stereochemical purity using optical rotation measurements and chiral stationary-phase chromatography .
Q. How should researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric excess (ee) is best determined via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) under isocratic conditions. Compare retention times against racemic standards. Confirm using polarimetry ([α]D measurements) and cross-validate with H NMR chiral shift reagents (e.g., Eu(hfc)). Report data with error margins (±0.5% ee) and statistical validation (triplicate runs) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for ketone handling: use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in airtight containers away from oxidizers. In case of exposure, rinse skin with soap/water for 15 minutes and consult medical personnel. Implement spill protocols using inert absorbents (e.g., vermiculite) and document incidents per institutional EH&S standards .
Advanced Research Questions
Q. How can researchers address low yields in enantioselective synthesis of this compound?
- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE): vary catalyst loading (5–20 mol%), temperature (−20°C to 25°C), and solvent polarity (e.g., toluene vs. THF). Use kinetic studies to identify rate-limiting steps. Consider alternative catalysts (e.g., Noyori-type) or enzymatic systems (e.g., ketoreductases) for improved stereocontrol. Validate improvements using ANOVA to ensure statistical significance (p < 0.05) .
Q. What computational methods predict the stereochemical effects of this compound in nucleophilic reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and enantioselectivity. Analyze frontier molecular orbitals (FMOs) to identify electrophilic hotspots at the carbonyl carbon. Compare computed activation energies (ΔG‡) for (S) vs. (R) pathways. Validate with experimental kinetic data and report Boltzmann distributions of diastereomeric intermediates .
Q. How should contradictory data on reaction outcomes (e.g., unexpected racemization) be analyzed?
- Methodological Answer : Conduct root-cause analysis: (1) Verify reagent purity via GC-MS/NMR, (2) Assess reaction conditions for thermal/acidic racemization pathways, and (3) Replicate experiments under inert atmospheres (N/Ar). Use control studies with deuterated solvents to isolate kinetic isotope effects. Apply Grubbs’ test to identify outliers and refine statistical models (e.g., Bayesian inference) .
Data Presentation and Validation
Q. What statistical methods are appropriate for analyzing enantioselectivity data?
- Methodological Answer : Use non-linear regression for ee vs. catalyst loading curves. Apply Student’s t-test for comparing enantioselectivity across conditions. For multivariate data (e.g., solvent, temperature), employ principal component analysis (PCA) or partial least squares (PLS) regression. Report confidence intervals (95%) and effect sizes (Cohen’s d) to highlight practical significance .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Conduct interlaboratory studies with blinded samples. Share detailed protocols via platforms like Protocols.io , including exact equipment models (e.g., HPLC: Agilent 1260 Infinity II) and calibration standards. Use intraclass correlation coefficients (ICC) to quantify reproducibility. Publish raw datasets in FAIR-aligned repositories (e.g., Zenodo) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
